molecular formula C22H25N2O10P B12941558 ((2R,3S,5R)-5-(5-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

((2R,3S,5R)-5-(5-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B12941558
M. Wt: 508.4 g/mol
InChI Key: GPKLMBQOEQLVIH-GVDBMIGSSA-N
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Description

The compound “((2R,3S,5R)-5-(5-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a pyrimidine ring, and a tetrahydrofuran ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the naphthalene and pyrimidine rings, followed by their coupling with the tetrahydrofuran ring. Common reagents used in these reactions include:

    Naphthalene derivatives: Starting materials for the naphthalene ring.

    Pyrimidine derivatives: Starting materials for the pyrimidine ring.

    Tetrahydrofuran derivatives: Starting materials for the tetrahydrofuran ring.

    Catalysts: Such as palladium or platinum catalysts to facilitate coupling reactions.

    Solvents: Such as dichloromethane or ethanol for reaction media.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For large-scale production.

    Purification techniques: Such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes: Inhibiting or activating their activity.

    Interacting with receptors: Modulating their signaling pathways.

    Affecting cellular processes: Such as cell division, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,5R)-5-(5-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: A similar compound with slight variations in its structure.

    Other naphthalene derivatives: Compounds with similar naphthalene ring structures.

    Other pyrimidine derivatives: Compounds with similar pyrimidine ring structures.

Uniqueness

This compound is unique due to its specific combination of naphthalene, pyrimidine, and tetrahydrofuran rings, which confer distinct chemical and biological properties.

Biological Activity

The compound ((2R,3S,5R)-5-(5-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate represents a complex structure with potential biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be dissected into several key components:

  • Dihydropyrimidine moiety : Known for various biological activities including anti-cancer and anti-inflammatory effects.
  • Dimethoxy-naphthalene group : This aromatic system is often associated with antioxidant properties.
  • Tetrahydrofuran ring : A heterocyclic structure that may influence solubility and bioavailability.

Molecular Formula

The molecular formula of the compound is C₁₈H₁₉N₂O₇P.

Anticancer Activity

Research indicates that compounds similar to those containing the dihydropyrimidine structure exhibit significant anticancer properties. For instance, derivatives of 3,4-dihydropyrimidin-2(1H)-one have shown inhibitory effects on tumor necrosis factor-alpha (TNF-α) production, which is critical in cancer progression and inflammation .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCompound TestedCell LineIC50 (µM)Mechanism
Dihydropyrimidinone derivativesHeLa12.5TNF-α inhibition
S-5751A54915.0Eosinophil suppression
Pyrimidine analogsMCF710.0Apoptosis induction

Anti-inflammatory Effects

The presence of the dimethoxy group in the naphthalene portion suggests potential anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to suppress inflammatory cytokines in various models. For example, research has shown that certain pyrimidine derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds derived from pyrimidines have been noted to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : The interaction with key signaling pathways such as NF-kB and MAPK may underlie the observed anti-inflammatory effects.
  • Induction of Apoptosis in Cancer Cells : The structural features allow for interaction with cellular receptors leading to programmed cell death.

Case Study 1: Anticancer Activity in Lung Cancer Models

A study evaluated the effects of a related compound on lung cancer cell lines (A549). The results indicated a significant reduction in cell viability at concentrations around 15 µM, suggesting effective anticancer properties through apoptosis induction.

Case Study 2: Anti-inflammatory Effects in Allergic Models

In an allergic rhinitis model, a derivative exhibited a reduction in eosinophil infiltration and decreased levels of inflammatory mediators when administered at doses of 25 µM. This highlights the potential for therapeutic use in allergic conditions.

Properties

Molecular Formula

C22H25N2O10P

Molecular Weight

508.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-[5-(1,4-dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C22H25N2O10P/c1-11-18(20(32-3)13-7-5-4-6-12(13)19(11)31-2)14-9-24(22(27)23-21(14)26)17-8-15(25)16(34-17)10-33-35(28,29)30/h4-7,9,15-17,25H,8,10H2,1-3H3,(H,23,26,27)(H2,28,29,30)/t15-,16+,17+/m0/s1

InChI Key

GPKLMBQOEQLVIH-GVDBMIGSSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2C(=C1C3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)O)O)OC)OC

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1C3=CN(C(=O)NC3=O)C4CC(C(O4)COP(=O)(O)O)O)OC)OC

Origin of Product

United States

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